Jorunnamycin C was isolated from marine organisms, particularly from the nudibranch Jorunna funebris found in Thai waters. This compound is classified as a member of the renieramycin family, which includes several other structurally related natural products known for their biological activities. The renieramycins are characterized by their complex polycyclic structures and are primarily studied for their potential therapeutic applications in oncology and infectious diseases.
The synthesis of Jorunnamycin C involves several key steps that utilize both classical organic synthesis techniques and modern catalytic methods. A notable approach includes the use of transition metal catalysis to construct the complex carbon skeleton typical of bis-tetrahydroisoquinoline compounds. The synthesis typically begins with the formation of isoquinoline precursors through electrophilic aromatic substitutions followed by coupling reactions facilitated by palladium catalysts.
The molecular structure of Jorunnamycin C features a complex polycyclic framework characteristic of bis-tetrahydroisoquinolines. Its structure can be represented as follows:
The structural elucidation is typically performed using techniques such as Nuclear Magnetic Resonance spectroscopy and X-ray crystallography, which provide detailed information about the arrangement of atoms within the molecule.
Jorunnamycin C undergoes various chemical reactions that are crucial for its biological activity:
The mechanism of action of Jorunnamycin C involves its interaction with cellular pathways that regulate growth and apoptosis:
Relevant data regarding melting point, boiling point, and specific optical rotation can be obtained through empirical measurements during synthesis.
Jorunnamycin C has several promising applications in scientific research:
Jorunnamycin C is a bistetrahydroisoquinolinequinone alkaloid first isolated in 2009 from Thai marine organisms collected from the Gulf of Thailand and Andaman Sea. It was initially identified in the nudibranch Jorunna funebris (order: Nudibranchia) following potassium cyanide (KCN) pretreatment, which stabilizes reactive carbinolamine intermediates during extraction [1] [3]. Concurrently, jorunnamycin C was also isolated from the sponge Xestospongia sp. (class: Demospongiae), indicating a potential predator-prey relationship or symbiotic microbial origin [1] [8]. This discovery was part of a targeted investigation by Suwanborirux et al. into Thai marine fauna, which yielded several renieramycin-type alkaloids with notable cytotoxic properties. The compound’s name derives from its taxonomic source (Jorunna) and its structural similarity to the renieramycin/jorumycin alkaloid family [3] [9].
Table 1: Taxonomic Sources of Jorunnamycin C
Organism | Phylum/Class | Collection Site | Extraction Method |
---|---|---|---|
Jorunna funebris | Mollusca/Gastropoda | Andaman Sea, Thailand | KCN pretreatment, solvent extraction |
Xestospongia sp. | Porifera/Demospongiae | Gulf of Thailand | Ethanol extraction, chromatographic separation |
Jorunnamycin C belongs to the bistetrahydroisoquinolinequinone alkaloid family, characterized by a pentacyclic scaffold fusing two tetrahydroisoquinoline units (rings A–E) and a para-quinone moiety in ring C [3] [7]. Its molecular formula is C₂₅H₂₇N₂O₆, with a molecular weight of 451.5 g/mol. Key structural features include:
Table 2: Structural Comparison of Select Bistetrahydroisoquinolinequinones
Compound | R Group at C-22 | Molecular Formula | Bioactive Core |
---|---|---|---|
Jorunnamycin C | 4-Hydroxymethylbenzoyl | C₂₅H₂₇N₂O₆ | Pentacyclic quinone |
Renieramycin M | Angeloyl | C₂₄H₂₇N₂O₆ | Pentacyclic quinone |
Ecteinascidin 743 | Thiomethyl lactone bridge | C₃₉H₄₃N₃O₁₁S | Pentacyclic quinone + lactone |
Jorunnamycin C emerged during a resurgence in marine natural product drug discovery, highlighted by the FDA approval of ecteinascidin 743 (trabectedin) for soft-tissue sarcoma and ovarian cancer. Like trabectedin, jorunnamycin C exhibits nanomolar cytotoxicity but features a simpler, more synthetically accessible scaffold [4] [6]. Its significance lies in:
Table 3: Cytotoxic Profile of Jorunnamycin C
Cancer Cell Line | Tissue Origin | IC₅₀ (nM) | Reference Compound (IC₅₀) |
---|---|---|---|
HCT116 | Colon adenocarcinoma | 27.3 ± 1.0 | Renieramycin M (16.4 ± 0.3) |
MDA-MB-435 | Breast carcinoma | 16.3 ± 1.3 | Renieramycin M (6.3 ± 0.1) |
H460 | Lung carcinoma | 120 ± 5* | Cisplatin (8,500 ± 300)* |
Data from [1] [2]. Values marked () denote growth inhibition (GI₅₀) at 72h.*
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0